molecular formula C3H3NO2S B1584643 Methoxycarbonyl isothiocyanate CAS No. 35266-49-0

Methoxycarbonyl isothiocyanate

Cat. No.: B1584643
CAS No.: 35266-49-0
M. Wt: 117.13 g/mol
InChI Key: LBFAAYMITJMZOC-UHFFFAOYSA-N
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Description

Methoxycarbonyl isothiocyanate is an organic compound characterized by the presence of both methoxycarbonyl and isothiocyanate functional groups. This compound is of significant interest due to its versatile applications in synthetic chemistry and potential biological activities. The general structure of this compound can be represented as CH₃O₂C-N=C=S.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxycarbonyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of methoxycarbonyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor. This method ensures efficient mixing and precise control over reaction parameters, leading to higher yields and purity of the final product. The use of non-toxic reagents and solvents is preferred to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methoxycarbonyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.

    Addition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form methoxycarbonyl amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Acetone, dichloromethane, and tetrahydrofuran.

    Catalysts: Base catalysts such as triethylamine or pyridine.

Major Products Formed:

    Thiourea Derivatives: Formed through substitution reactions with amines.

    Heterocyclic Compounds: Formed through cycloaddition reactions.

    Methoxycarbonyl Amine: Formed through hydrolysis.

Scientific Research Applications

Methoxycarbonyl isothiocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent for labeling and detecting biomolecules in biochemical assays.

    Medicine: this compound derivatives have shown potential as anticancer and antimicrobial agents.

    Industry: It is used in the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of methoxycarbonyl isothiocyanate involves the interaction of its isothiocyanate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. In biological systems, this compound can inhibit the activity of enzymes by reacting with their active sites, thereby exerting its biological effects.

Comparison with Similar Compounds

    Phenyl Isothiocyanate: Known for its use in peptide sequencing.

    Allyl Isothiocyanate: Found in mustard oil and known for its pungent aroma.

    Benzyl Isothiocyanate: Exhibits anticancer properties.

Methoxycarbonyl isothiocyanate stands out due to its versatility in synthetic applications and potential biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl N-(sulfanylidenemethylidene)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO2S/c1-6-3(5)4-2-7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFAAYMITJMZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956709
Record name Methyl carbonisothiocyanatidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35266-49-0
Record name Carbon(isothiocyanatidic) acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35266-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxycarbonyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035266490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbon(isothiocyanatidic) acid, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl carbonisothiocyanatidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHOXYCARBONYL ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ23DF3GED
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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